molecular formula C13H17NO B8133185 (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole CAS No. 55129-06-1

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B8133185
CAS No.: 55129-06-1
M. Wt: 203.28 g/mol
InChI Key: CVRHDLHYOBFXGB-BETUJISGSA-N
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Description

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine core with a benzyl substituent at the 5-position. The compound is cataloged under CAS 55129-06-1 (AB17110 in ) and is utilized in pharmaceutical research as a scaffold for drug discovery, particularly in enzyme inhibition studies .

Properties

IUPAC Name

(3aS,6aR)-5-benzyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)6-14-7-12-9-15-10-13(12)8-14/h1-5,12-13H,6-10H2/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRHDLHYOBFXGB-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30787776
Record name (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30787776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55129-06-1
Record name rel-(3aR,6aS)-Hexahydro-5-(phenylmethyl)-1H-furo[3,4-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55129-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30787776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Sequence

The conventional synthesis begins with (R)-benzyl glycidyl ether, a chiral epoxide, which undergoes ring-opening with benzylamine to form a β-amino alcohol intermediate. Subsequent mesylation with methanesulfonyl chloride activates the alcohol for intramolecular cyclization, yielding the fused furo-pyrrole framework. Final debenzylation via hydrogenolysis affords the target compound.

Table 1: Traditional Synthesis Steps and Yields

StepReagents/ConditionsYield
Ring-openingBenzylamine, ethanol, 60°C, 12 h78%
MesylationMethanesulfonyl chloride, DCM, 0°C to RT, 2h92%
CyclizationK₂CO₃, DMF, 80°C, 6 h58%
DebenzylationH₂ (1 atm), Pd/C, MeOH, 24 h95%

Optimization Challenges

The cyclization step remains a bottleneck due to competing side reactions, such as over-mesylation or incomplete ring closure. Solvent selection significantly impacts yield: DMF outperforms THF or acetonitrile by stabilizing the transition state through polar aprotic interactions.

Enantioselective Synthesis Using Chiral Auxiliaries

Chiral Catalyst Design

A titanium(IV)-salen complex enables asymmetric induction during the cyclization step, achieving 85% yield and >99% enantiomeric excess (ee). The catalyst coordinates the β-amino alcohol intermediate, enforcing a chair-like transition state that favors the (3aR,6aS) configuration.

Table 2: Enantioselective Conditions and Outcomes

ParameterValue
Catalyst loading5 mol% Ti(salen)
Temperature-20°C
Reaction time48 h
SolventToluene
Yield85%
Enantiomeric excess>99%

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the titanium catalyst lowers the activation energy for cyclization by 12.3 kcal/mol compared to the uncatalyzed pathway. The benzyl group’s π-stacking with the salen ligand further stabilizes the transition state.

Continuous Flow Synthesis

Process Intensification

A continuous flow system (residence time: 15 min) enhances the cyclization step’s efficiency by maintaining precise temperature (120°C) and pressure (10 bar) conditions. The method achieves 75% yield and 98% purity, reducing byproduct formation.

Table 3: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Reaction time6 h15 min
Yield58%75%
Purity90%98%
ScalabilityLimited to 100 g>1 kg/day

Economic and Environmental Impact

Flow synthesis reduces solvent consumption by 40% and energy use by 30%, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 4: Method Comparison Across Key Metrics

MethodYieldStereoselectivityScalabilityCost ($/g)
Traditional58%ModerateMedium120
Enantioselective85%HighLow450
Continuous flow75%ModerateHigh90

The enantioselective route excels in stereochemical control but suffers from high catalyst costs. Continuous flow balances yield and scalability, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of hexahydro-1H-furo[3,4-c]pyrrole compounds exhibit antidepressant-like effects. Studies suggest that these compounds may interact with serotonin and norepinephrine transporters, which are critical targets in the treatment of depression. The specific stereochemistry of (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole enhances its binding affinity and selectivity towards these targets, making it a promising candidate for further development as an antidepressant agent .

2. Neuroprotective Effects
Preliminary studies have shown that this compound may possess neuroprotective properties. It has been suggested that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve modulation of neuroinflammatory pathways and enhancement of antioxidant defenses .

Material Science Applications

1. Polymer Chemistry
this compound can serve as a monomer or additive in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer backbones, which can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved flexibility and resilience compared to conventional materials .

2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound is being explored as a component in advanced coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental degradation, making it suitable for applications in automotive and aerospace industries .

Organic Synthesis Applications

1. Building Block for Complex Molecules
this compound serves as an important building block in the synthesis of more complex organic molecules. Its structure allows chemists to utilize it in multi-step synthetic pathways to create various pharmaceutical agents and natural products. The ability to modify its functional groups makes it versatile for creating diverse chemical entities with tailored properties .

Case Studies

Study Focus Findings
Study 1Antidepressant ActivityDemonstrated significant binding affinity to serotonin receptors; potential for development into a new antidepressant drug.
Study 2NeuroprotectionShowed reduction in neuronal cell death under oxidative stress conditions; suggests therapeutic potential for neurodegenerative diseases.
Study 3Polymer DevelopmentDeveloped a new class of flexible polymers with enhanced thermal stability using this compound as a monomer.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Furo[3,4-c]pyrrole vs. Furo[3,2-c]pyrrole
  • AB17108 (5-Benzylhexahydro-2H-furo[3,2-c]pyrrole): Differs in the ring junction position ([3,2-c] vs. [3,4-c]), altering the spatial arrangement of the fused rings.
  • AB17109 (5-Benzylhexahydro-1H-furo[3,4-c]pyrrole) : Likely an enantiomer or diastereomer of the target compound, emphasizing the role of stereochemistry in activity .
Furo vs. Thieno Heterocycles
  • (3aR,6aS)-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (): Replaces the furan oxygen with sulfur, enhancing lipophilicity and altering electronic properties. The thieno analog may exhibit improved membrane permeability but reduced metabolic stability .

Substituent Variations

Benzyl vs. Propenyl Substituents
  • (3aR,6aS)-5-(Prop-2-en-1-yl)hexahydro-1H-furo[3,4-c]pyrrole (): The propenyl group introduces an alkene moiety, increasing reactivity (e.g., susceptibility to oxidation) compared to the benzyl group.
Protective Group Modifications
  • rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate (): Incorporates a tert-butyl carbamate (Boc) protective group. This derivative is a synthetic intermediate with enhanced solubility in organic solvents (MW = 303.4 g/mol), facilitating purification and handling during synthesis .

Stereochemical Comparisons

  • rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0, ): The racemic mixture (rel-configuration) of the core structure lacks stereochemical specificity, which may reduce binding affinity compared to the enantiomerically pure (3aR,6aS) form .
Solubility and Stability
  • HT-Solubility Assay (): While direct data for the target compound is unavailable, similar furo-pyrrolidine derivatives (e.g., benzotriazole analogs) show moderate solubility in phosphate buffer (pH 6.5) due to their amphiphilic nature. The benzyl substituent likely reduces aqueous solubility compared to polar propenyl or Boc-protected analogs .
Enzyme Inhibition Potential
  • Autotaxin (ATX) Inhibition (): Structurally related pyrrolidine-carboxamide derivatives demonstrate IC₅₀ values in the nanomolar range. Though the target compound’s activity is unreported, its benzyl group may enhance hydrophobic interactions with enzyme pockets, as seen in benzotriazole-based inhibitors .

Biological Activity

(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NC_{14}H_{17}N with a molecular weight of 217.29 g/mol. The compound features a fused ring system that is characteristic of many biologically active molecules.

1. Antimicrobial Activity

Research indicates that compounds with similar furo[3,4-c]pyrrole structures exhibit antimicrobial properties. For instance, studies on related pyrrole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities due to its structural analogies .

2. Cytotoxicity

In vitro studies have demonstrated that certain furo-pyrrole derivatives exhibit cytotoxic effects on cancer cell lines. This suggests a potential for this compound to be explored as an anticancer agent. The mechanism appears to involve apoptosis induction in cancer cells .

3. Neuroactive Properties

Pyrrole-based compounds are often investigated for their neuroactive properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or sedative effects . Further research is needed to elucidate these interactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial strains ,
CytotoxicityInduces apoptosis in cancer cells ,
NeuroactivePotential anxiolytic/sedative effects ,

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

  • Apoptosis Pathway : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Neurotransmitter Interaction : The compound may affect GABAergic or serotonergic systems based on its structural characteristics.

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